Pro-ile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

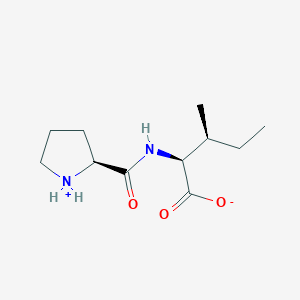

(2S,3S)-3-methyl-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-7(2)9(11(15)16)13-10(14)8-5-4-6-12-8/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYROESYHWUPBP-CIUDSAMLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)[O-])NC(=O)C1CCC[NH2+]1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)[O-])NC(=O)[C@@H]1CCC[NH2+]1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51926-51-3 |

Source

|

| Record name | L-Prolyl-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51926-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Pro-Ile Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the Pro-Ile dipeptide (L-prolyl-L-isoleucine), a molecule of significant interest in biochemical and pharmaceutical research. We will explore its fundamental structure, physicochemical properties, synthesis methodologies, and potential biological relevance, presenting data and protocols in a format tailored for the scientific community.

Core Structure and Chemical Identity

The this compound dipeptide is an organic compound formed from two amino acids, L-proline and L-isoleucine, linked by a peptide bond.[1] The sequence is specified with proline at the N-terminus and isoleucine at the C-terminus. The distinctive cyclic structure of the proline residue imparts significant conformational rigidity to the peptide backbone compared to other amino acids.[2] This rigidity can influence the secondary structure of larger peptides and proteins.[2]

The formal IUPAC name for this compound is (2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid.[1] It is classified as a dipeptide, a class of molecules containing exactly two alpha-amino acids joined by a peptide bond.[3]

Caption: Logical structure of the this compound dipeptide.

Physicochemical Properties

The quantitative properties of the this compound dipeptide are crucial for applications in drug development, including formulation and pharmacokinetic modeling. The following data has been computationally derived from public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| Exact Mass | 228.14739250 Da | [1] |

| IUPAC Name | (2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | [1] |

| InChIKey | OCYROESYHWUPBP-CIUDSAMLSA-N | [1] |

| SMILES | CC--INVALID-LINK----INVALID-LINK--NC(=O)[C@@H]1CCCN1 | [1] |

| CAS Number | 51926-51-3 | [1] |

| Topological Polar Surface Area | 78.4 Ų | [1] |

| XLogP3 | -2.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of dipeptides like this compound is a foundational technique in peptide chemistry. Both solid-phase and solution-phase methods can be employed. Below is a representative protocol for the Solid-Phase Peptide Synthesis (SPPS) of this compound, which is widely used for its efficiency and ease of purification.[4]

Objective: To synthesize the dipeptide L-prolyl-L-isoleucine (this compound) using Fmoc-based solid-phase chemistry.

Materials:

-

Fmoc-L-Ile-Wang resin

-

Fmoc-L-Pro-OH

-

Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Ice-cold diethyl ether

Methodology:

-

Resin Preparation:

-

Swell the Fmoc-L-Ile-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection (Isoleucine):

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat with a fresh aliquot of the deprotection solution for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

-

Amino Acid Coupling (Proline):

-

In a separate tube, dissolve Fmoc-L-Pro-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to activate the carboxyl group.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection (Proline):

-

Repeat Step 2 to remove the N-terminal Fmoc group from the newly added proline residue.

-

-

Cleavage and Purification:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude this compound dipeptide by adding the filtrate to a large volume of ice-cold diethyl ether.

-

Centrifuge to pellet the precipitate, decant the ether, and wash the pellet twice more with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[4]

-

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Biological Activity and Signaling Pathways: An Analog Case Study

Dipeptides are not merely metabolic intermediates; many exhibit specific biological activities, including antimicrobial, antioxidant, and antihypertensive effects.[5][6] These activities are highly dependent on the amino acid sequence.[7] While specific signaling pathways for this compound are not extensively documented, the dipeptide Pro-Gly serves as an excellent case study to illustrate how these small molecules can initiate intracellular signaling cascades.

The dipeptide Pro-Gly has been shown to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in liver cells.[8] This action is mediated through a specific signaling pathway involving the peptide transporter PepT1 and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) system.[8]

The Pro-Gly-PepT1-JAK2/STAT5 Pathway:

-

Uptake: The Pro-Gly dipeptide is transported into the cell by the peptide transporter PepT1.

-

Kinase Activation: Once inside the cell, Pro-Gly promotes the phosphorylation and activation of JAK2.

-

Signal Transduction: Activated JAK2 then phosphorylates its downstream target, STAT5.

-

Gene Expression: Phosphorylated STAT5 translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of the IGF-1 gene.

-

Secretion: The increased synthesis of IGF-1 protein leads to its enhanced secretion from the cell.[8]

This pathway highlights a mechanism by which a specific dipeptide can exert a physiological effect, providing a valuable model for investigating the potential bioactivities of other dipeptides such as this compound.

Caption: Pro-Gly dipeptide signaling via the PepT1-JAK2/STAT5 pathway.

References

- 1. This compound | C11H20N2O3 | CID 7079601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Proline - Wikipedia [en.wikipedia.org]

- 3. Showing Compound L-Isoleucyl-L-proline (FDB027946) - FooDB [foodb.ca]

- 4. rsc.org [rsc.org]

- 5. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]

An In-depth Technical Guide on the Biological Functions of L-prolyl-L-isoleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-prolyl-L-isoleucine, a cyclic dipeptide also known as cyclo(L-Pro-L-Ile), belongs to the 2,5-diketopiperazine (DKP) class of molecules. Proline-based DKPs are a well-studied group of natural and synthetic compounds demonstrating a wide array of biological activities, including antimicrobial, antiviral, neuroprotective, and anticancer effects. While the broader class of proline-containing DKPs is a subject of extensive research, specific data on the biological functions of L-prolyl-L-isoleucine are emerging. This technical guide provides a comprehensive overview of the currently known biological functions of L-prolyl-L-isoleucine, with a focus on its role in plant defense. Additionally, it explores potential therapeutic applications based on the activities of structurally related compounds and furnishes detailed experimental protocols for the evaluation of its biological effects.

Introduction

Diketopiperazines (DKPs) are the smallest possible cyclic peptides, formed from the condensation of two amino acids. Their constrained cyclic structure confers remarkable stability against proteolysis and often enhances their ability to cross biological membranes, making them attractive scaffolds for drug discovery. Proline, with its unique cyclic side chain, imparts significant conformational rigidity to the DKP ring, which can influence receptor binding and biological activity. L-prolyl-L-isoleucine is a DKP formed from the amino acids proline and isoleucine. This document synthesizes the current scientific knowledge on the biological activities of cyclo(L-Pro-L-Ile) and provides the necessary technical details for its further investigation.

Biological Functions

The primary and most well-documented biological function of L-prolyl-L-isoleucine is its role as an elicitor of plant defense mechanisms. Research on other proline-containing DKPs suggests a broader potential for bioactivity, including antimicrobial, cytotoxic, and neuroprotective effects, although specific data for cyclo(L-Pro-L-Ile) in these areas are limited.

Induction of Plant Systemic Resistance

L-prolyl-L-isoleucine has been identified as a potent elicitor of induced systemic resistance (ISR) in plants, offering protection against pathogens. Specifically, it has been shown to control pine wilt disease, which is caused by the pine wood nematode (Bursaphelenchus xylophilus)[1]. Foliar application of cyclo(L-Pro-L-Ile) on pine seedlings has been demonstrated to suppress the severity of the disease by moderately enhancing the expression of defense-related genes[1].

The induction of plant defense by cyclo(L-Pro-L-Ile) has been quantified by measuring the relative expression levels of several pathogenesis-related (PR) genes in pine seedlings. The following table summarizes the fold-increase in gene expression at 1 day after treatment (DAT) with 1 mM cyclo(L-Pro-L-Ile) and at 1 day after inoculation (DAI) with the pine wood nematode (PWN) in treated seedlings, compared to untreated controls[1].

| Gene | Function | Fold Increase (1 DAT) | Fold Increase (1 DAI with PWN) |

| PR-1 | Antifungal, marker for Salicylic (B10762653) Acid (SA) pathway | 3.36 | 6.58 |

| PR-2 | β-1,3-glucanase, antifungal | Moderately Enhanced | Moderately Enhanced |

| PR-3 | Chitinase, antifungal | Moderately Enhanced | Moderately Enhanced |

| PR-4 | Chitin-binding protein, antifungal | Moderately Enhanced | Moderately Enhanced |

| PR-5 | Thaumatin-like protein, antifungal | Moderately Enhanced | Moderately Enhanced |

| PR-9 | Peroxidase, cell wall strengthening | Moderately Enhanced | Moderately Enhanced |

| PR-6 | Proteinase inhibitor | Significantly Increased | - |

| PR-10 | Ribonuclease-like activity, defense | Significantly Increased | - |

Data extracted from Song et al., 2020. "Moderately Enhanced" and "Significantly Increased" are as described in the source, with specific fold-change values for PR-2, PR-3, PR-4, PR-5, and PR-9 not explicitly provided in the abstract.

The induction of systemic resistance in plants by microbial elicitors typically involves a complex signaling network orchestrated by plant hormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET)[1][2][3][4]. The upregulation of the PR-1 gene, a well-known marker for the SA pathway, suggests that cyclo(L-Pro-L-Ile) likely activates this signaling cascade[1]. The involvement of JA and ET pathways, which are often associated with ISR, is also plausible and contributes to a broad-spectrum defense response[1].

References

- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Elicitors of Plant Immunity Triggered by Beneficial Bacteria [frontiersin.org]

- 3. Elicitors of Plant Immunity Triggered by Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficiency of microbial bio-agents as elicitors in plant defense mechanism under biotic stress: A review - PMC [pmc.ncbi.nlm.nih.gov]

Pro-ile Cellular Localization and Transport: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise subcellular localization of proteins is fundamental to their function and is a critical aspect of cellular regulation. "Pro-ile," a hypothetical protein of interest, serves as a model in this guide to explore the intricate mechanisms governing protein transport and distribution within eukaryotic cells. Understanding the spatial and temporal dynamics of this compound is paramount for elucidating its role in cellular processes and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis techniques used to investigate the cellular localization and transport of proteins like this compound.

Core Principles of Cellular Localization and Transport

The journey of a protein to its designated subcellular location is a highly regulated process involving specific targeting signals, transport machinery, and signaling pathways.

Targeting Signals

Proteins destined for specific organelles or compartments contain intrinsic sorting signals, which are short amino acid sequences. These signals are recognized by cellular transport receptors.

-

Nuclear Localization Signal (NLS): Rich in positively charged amino acids like lysine (B10760008) and arginine, NLSs direct proteins to the nucleus.[1][2]

-

Nuclear Export Signal (NES): Composed of leucine-rich sequences, NESs mediate the export of proteins from the nucleus to the cytoplasm.[1][3]

-

Signal Peptide: A sequence of hydrophobic amino acids at the N-terminus of a protein targets it to the endoplasmic reticulum (ER) for secretion or insertion into membranes.[4]

-

Mitochondrial Targeting Signal: An N-terminal amphipathic helix that directs proteins to the mitochondria.

Transport Pathways

The movement of proteins between cellular compartments occurs through several distinct pathways.

-

Gated Transport: Movement between the cytosol and the nucleus occurs through the nuclear pore complex (NPC), which acts as a selective gate.[1]

-

Transmembrane Transport: Protein translocators move specific proteins from the cytosol into a topologically distinct space, such as the ER or mitochondria.

-

Vesicular Transport: Membrane-enclosed vesicles transport proteins between different compartments of the endomembrane system, including the ER, Golgi apparatus, endosomes, and lysosomes.[4] This process involves budding of vesicles from a donor compartment and fusion with a target compartment.

Quantitative Analysis of this compound Subcellular Distribution

Quantifying the distribution of this compound across different cellular compartments is crucial for understanding its function. The following tables summarize hypothetical quantitative data obtained from various experimental techniques.

Table 1: Subcellular Fractionation Analysis of this compound Distribution

| Cellular Fraction | This compound Abundance (%) | Standard Deviation |

| Cytosol | 65 | ± 4.2 |

| Nucleus | 25 | ± 3.1 |

| Mitochondria | 5 | ± 1.5 |

| Membrane/Organelles | 5 | ± 1.8 |

Table 2: Quantitative Immunofluorescence Analysis of this compound Intensity

| Cellular Compartment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Error of the Mean |

| Cytoplasm | 850 | ± 55 |

| Nucleus | 1250 | ± 89 |

| Perinuclear Region | 1100 | ± 72 |

Table 3: Live-Cell Imaging Analysis of this compound Transport Kinetics

| Transport Parameter | Value | Units |

| Nuclear Import Rate | 0.85 | µm/sec |

| Nuclear Export Rate | 0.42 | µm/sec |

| Vesicular Speed (Cytoplasm) | 1.2 | µm/sec |

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of this compound localization and transport.

Subcellular Fractionation

This technique separates cellular compartments based on their size and density, allowing for the biochemical analysis of this compound in each fraction.

Protocol:

-

Cell Lysis: Harvest cultured cells and resuspend them in an ice-cold hypotonic buffer.[5] Incubate on ice to allow cells to swell.

-

Homogenization: Disrupt the cell membrane using a Dounce homogenizer or by passing the cell suspension through a narrow-gauge needle.[6] The number of strokes or passes should be optimized to ensure efficient lysis without disrupting the nuclei.

-

Nuclear Pelleting: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet the nuclei.[5]

-

Cytosolic and Mitochondrial Fractionation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C to pellet the mitochondria.[7] The resulting supernatant is the cytosolic fraction.

-

Membrane and Organelle Fractionation: The supernatant from the mitochondrial spin can be further subjected to ultracentrifugation (100,000 x g) to pellet microsomes (fragments of ER and Golgi) and other small vesicles.[6]

-

Washing and Lysis of Fractions: Wash each pellet with an appropriate buffer to remove contaminants. Resuspend the final pellets in a lysis buffer containing detergents for subsequent analysis by Western blotting or other immunoassays.

-

Protein Quantification: Determine the protein concentration of each fraction using a standard assay (e.g., Bradford or BCA) to ensure equal loading for comparative analysis.

Immunofluorescence (IF)

IF allows for the visualization of this compound within fixed cells using fluorescently labeled antibodies.

Protocol:

-

Cell Culture and Fixation: Grow adherent cells on glass coverslips.[8] Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9][10] Alternatively, for certain epitopes, fixation with ice-cold methanol (B129727) may be required.[10]

-

Permeabilization: If this compound is an intracellular protein, permeabilize the cell membranes by incubating with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[9][11]

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1-5% BSA or 10% normal goat serum in PBS) for at least 30-60 minutes at room temperature.[9][11]

-

Primary Antibody Incubation: Dilute the primary antibody against this compound in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[11][12]

-

Washing: Wash the coverslips three times with PBS for 5 minutes each to remove unbound primary antibody.[11]

-

Secondary Antibody Incubation: Incubate the coverslips with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in the blocking buffer for 1 hour at room temperature, protected from light.[11]

-

Counterstaining and Mounting: Wash the coverslips three times with PBS. If desired, counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.[9] Mount the coverslips onto microscope slides using an antifade mounting medium.[10]

-

Imaging: Visualize the samples using a fluorescence or confocal microscope.

Live-Cell Imaging

This powerful technique allows for the real-time visualization of this compound transport in living cells.

Protocol:

-

Fluorescent Tagging of this compound: Clone the cDNA of this compound in-frame with a fluorescent protein (e.g., GFP, RFP) in an appropriate expression vector.

-

Cell Transfection and Culture: Transfect the this compound-FP expression vector into the cells of interest. Culture the cells in a glass-bottom dish or chamber slide suitable for live-cell imaging.

-

Microscopy Setup: Use a confocal or spinning-disk microscope equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO2.[13]

-

Time-Lapse Imaging: Acquire images at regular intervals to capture the dynamic movement of this compound. The temporal resolution will depend on the speed of the transport process being studied.

-

Pharmacological Perturbations: To investigate the mechanisms of transport, treat the cells with specific inhibitors (e.g., of endocytosis, microtubule polymerization, or nuclear export) during the imaging session and observe the effect on this compound dynamics.[14]

-

Image Analysis and Quantification: Use image analysis software to track the movement of this compound-FP puncta or to measure changes in fluorescence intensity in different cellular compartments over time. This allows for the quantification of transport rates, directionality, and residence times.

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in cellular transport and experimental design is crucial for a clear understanding.

Signaling Pathways

Experimental Workflows

Conclusion

The study of this compound's cellular localization and transport is a multifaceted endeavor that requires a combination of biochemical, imaging, and molecular biology techniques. This guide has provided a foundational framework for researchers, outlining the core principles, offering detailed experimental protocols, and presenting data in a clear and comparable format. The visualization of key pathways and workflows further aids in the conceptualization and design of experiments. A thorough understanding of where this compound resides within the cell and how it moves between compartments is essential for unraveling its biological function and for the rational design of therapeutic strategies that target its activity.

References

- 1. youtube.com [youtube.com]

- 2. Mechanisms and Signals for the Nuclear Import of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Overview of Intracellular Compartments and Trafficking Pathways - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subcellular fractionation protocol [abcam.com]

- 7. assaygenie.com [assaygenie.com]

- 8. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]

- 9. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 10. biotium.com [biotium.com]

- 11. docs.abcam.com [docs.abcam.com]

- 12. usbio.net [usbio.net]

- 13. VIPERnano: Improved Live Cell Intracellular Protein Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative live-cell imaging of lipidated peptide transport through an epithelial cell layer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Role of Proline in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, a unique cyclic amino acid, has emerged as a critical player in cellular metabolism, extending far beyond its canonical role as a protein building block. This technical guide provides an in-depth exploration of the endogenous functions of proline, detailing its biosynthesis, catabolism, and intricate connections to central carbon and nitrogen metabolism. We delve into the significant role of proline in maintaining cellular redox homeostasis and its function as a key signaling molecule, particularly in the context of the mTOR and AMPK pathways. Furthermore, this guide summarizes key quantitative data on proline concentrations and the kinetics of its metabolic enzymes, offering a valuable resource for researchers. Detailed experimental protocols for the quantification of proline and the assessment of its metabolic enzyme activities are also provided to facilitate further investigation into this multifaceted amino acid. The dysregulation of proline metabolism is increasingly implicated in various pathologies, including cancer, making a thorough understanding of its metabolic network essential for the development of novel therapeutic strategies.

Proline Metabolism: Biosynthesis and Catabolism

The cellular concentration of proline is tightly regulated through a balance of its synthesis, degradation, and transport.[1] These pathways are interconnected with central metabolic routes, including the tricarboxylic acid (TCA) cycle and the urea (B33335) cycle.

Proline Biosynthesis

Proline is synthesized from glutamate (B1630785) and ornithine. The primary pathway in most tissues is the conversion of glutamate to proline.[2]

-

Glutamate Pathway: This pathway involves two key enzymatic steps. First, glutamate is converted to Δ¹-pyrroline-5-carboxylate (P5C) by the bifunctional enzyme Δ¹-pyrroline-5-carboxylate synthetase (P5CS).[3] This reaction requires ATP and NADPH.[4] Subsequently, P5C is reduced to proline by pyrroline-5-carboxylate reductase (PYCR), utilizing NADH or NADPH as a reductant.[5]

-

Ornithine Pathway: Ornithine, an intermediate of the urea cycle, can also serve as a precursor for proline synthesis. Ornithine is converted to P5C by ornithine aminotransferase (OAT).[6] P5C then enters the final step of the glutamate pathway to be reduced to proline by PYCR.

Proline Catabolism

Proline degradation is a mitochondrial process that converts proline back to glutamate.[7]

The catabolism of proline is initiated by proline dehydrogenase/proline oxidase (PRODH/POX), a flavoenzyme that oxidizes proline to P5C.[3] This reaction is coupled to the mitochondrial electron transport chain, contributing to ATP production.[8] P5C is then further oxidized to glutamate by P5C dehydrogenase (P5CDH), using NAD+ as a cofactor.[3] The resulting glutamate can then enter the TCA cycle for energy production or be used for the synthesis of other amino acids.[8]

Quantitative Data on Proline Metabolism

Understanding the quantitative aspects of proline metabolism is crucial for assessing its physiological significance. This section summarizes key data on proline concentrations in various biological contexts and the kinetic properties of its metabolic enzymes.

Table 1: Proline Concentrations in Biological Samples

| Biological Sample | Condition | Proline Concentration | Reference |

| Human Plasma | Healthy Controls | 14.40 - 72.80 µg/mL | [9] |

| Human Plasma | Healthy | 100 - 250 µM | [10] |

| Human Serum | Healthy Volunteers | 31.09 ± 11.00 µg/mL | [9] |

| Human Serum | Esophageal Cancer Patients | 24.93 ± 7.19 µg/mL | [9] |

| Plant Leaves (Quercus suber) | Well-watered | ≈ 3.0 µmol/g FW | [11] |

| Plant Leaves (Quercus suber) | Severe drought stress | 8.3 µmol/g FW | [11] |

| Plant Leaves (Mungbean) | 100-90% field capacity | 3.38 - 6.12 µmol/g FW | [12] |

| Plant Leaves (Calendula officinalis) | Control | ~1.3 µmol/g DW | [13] |

| Plant Leaves (Calendula officinalis) | Severe Water Stress | ~1.75 µmol/g DW | [13] |

| Plant Roots (Medicago truncatula) | Control | ~1 µmol/g FW | [14] |

| Plant Roots (Medicago truncatula) | 0.5 mM CdCl₂ | ~2 µmol/g FW | [14] |

Table 2: Kinetic Parameters of Proline Metabolic Enzymes

| Enzyme | Organism | Substrate | K_m | k_cat | Reference |

| Proline Dehydrogenase (PRODH) | Mycobacterium tuberculosis | L-Proline | 5.7 ± 0.8 mM | 33 ± 2 s⁻¹ | [4] |

| Proline Dehydrogenase (PRODH) | Thermus thermophilus | Proline | 27 mM | 13 s⁻¹ | [7] |

| P5CS2 | Oryza sativa | Glutamate | 3.1 mM | - | [1][15] |

| P5CS2 | Oryza sativa | ATP | 0.76 mM | - | [1][15] |

| P5CS | Vigna aconitifolia | ATP | 2.7 mM | - | [15] |

| PYCR1 | Human | L-T4C | - | 13.7 M⁻¹s⁻¹ (catalytic efficiency) | [2] |

| PYCR2 | Human | L-T4C | - | 136 M⁻¹s⁻¹ (catalytic efficiency) | [2] |

Role of Proline in Cellular Signaling

Proline metabolism is intricately linked to major cellular signaling pathways that govern cell growth, proliferation, and stress responses, most notably the mTOR and AMPK pathways.

Proline and the mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and anabolism. Proline has been shown to activate the mTORC1 signaling pathway.[16] This activation can enhance protein synthesis and cell proliferation. The availability of proline can influence the phosphorylation status of key downstream targets of mTORC1, such as p70S6K and 4E-BP1.[16]

Proline and the AMPK Pathway

AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). The role of proline in modulating AMPK signaling is complex. Low levels of ROS, which can be generated during proline oxidation, may stimulate mTOR activation, while higher levels of ROS can activate AMPK.[16] Activated AMPK can, in turn, upregulate proline oxidase (POX), facilitating the use of proline as an energy source to restore ATP levels, particularly under conditions of metabolic stress such as matrix deprivation.[17]

Experimental Protocols

Accurate measurement of proline and the activity of its metabolic enzymes is fundamental to studying its role in metabolism. This section provides detailed methodologies for key experiments.

Quantification of Proline

This method is a classic and widely used technique for proline quantification.[5]

Protocol (based on Bates et al., 1973): [18]

-

Sample Preparation: Homogenize frozen plant material in 3% (w/v) aqueous sulfosalicylic acid (e.g., 0.01 g in 0.5 mL).

-

Centrifugation: Centrifuge the homogenate at 12,000 g for 10 minutes to remove cell debris.

-

Reaction:

-

To 1 mL of the supernatant, add 1 mL of acid-ninhydrin reagent and 1 mL of glacial acetic acid.

-

Incubate the mixture in a test tube at 100°C for 1 hour.

-

Terminate the reaction by placing the tube in an ice bath.

-

-

Extraction:

-

Add 2 mL of toluene (B28343) to the reaction mixture.

-

Mix vigorously and allow the phases to separate at room temperature for 30 minutes.

-

-

Measurement:

-

Carefully collect the upper toluene phase.

-

Measure the absorbance at 520 nm using toluene as a blank.

-

-

Quantification: Determine the proline concentration from a standard curve prepared with known concentrations of L-proline.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly specific and sensitive method for proline quantification.[9]

Protocol Outline: [9]

-

Sample Preparation:

-

For serum samples, protein precipitation is performed using a solvent like methanol (B129727).

-

An internal standard, such as stable isotope-labeled L-proline (e.g., L-proline-¹³C₅,¹⁵N), is added for accurate quantification.

-

-

Chromatographic Separation:

-

A chiral column (e.g., Phenomenex Lux 5u Cellulose-1) is often used to separate L-proline from other isomers and interfering compounds.

-

A suitable mobile phase, such as 40% methanol in 0.05% formic acid, is used for elution.

-

-

Mass Spectrometric Detection:

-

Detection is typically performed using a mass spectrometer with positive ion electrospray ionization (ESI).

-

Multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity.

-

-

Quantification:

-

A standard curve is generated using known concentrations of proline in a surrogate matrix (e.g., 4% BSA in PBS).

-

The concentration of proline in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Enzymatic Activity Assays

PRODH activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.[19][20]

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5) containing an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).

-

-

Enzyme Preparation:

-

Use a mitochondrial-enriched fraction or a solubilized mitochondrial preparation, as PRODH is a mitochondrial enzyme.

-

-

Assay:

-

Add the enzyme preparation to the reaction mixture and monitor the baseline rate of DCPIP reduction at 600 nm.

-

Initiate the reaction by adding a saturating concentration of L-proline (e.g., 150 mM).

-

Monitor the decrease in absorbance at 600 nm.

-

-

Calculation: The PRODH activity is calculated from the difference in the rate of DCPIP reduction before and after the addition of proline.

The activity of P5CS can be determined by measuring the glutamate-dependent oxidation of NADPH.[1][15]

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing ATP, MgCl₂, and NADPH.

-

-

Enzyme Preparation:

-

Use a purified P5CS enzyme or a cell extract containing the enzyme.

-

-

Assay:

-

Add the enzyme preparation to the reaction mixture.

-

Initiate the reaction by adding glutamate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

-

Calculation: The P5CS activity is calculated from the rate of NADPH oxidation using its molar extinction coefficient.

Conclusion

Proline metabolism is a central hub that integrates carbon and nitrogen metabolism with cellular signaling and redox homeostasis. Its dysregulation has profound implications for cellular function and is increasingly recognized as a hallmark of various diseases, including cancer. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of proline metabolism and explore its potential as a therapeutic target. Future investigations into the intricate regulatory mechanisms governing proline metabolic fluxes and its crosstalk with other metabolic and signaling pathways will undoubtedly pave the way for novel diagnostic and therapeutic strategies.

References

- 1. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of human pyrroline-5-carboxylate reductase in L-thioproline metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Kinetic and Isotopic Characterization of L-Proline Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Reaction Kinetics of Proline Dehydrogenase in the Multifunctional Proline Utilization A Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proline metabolism and redox; maintaining a balance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice [frontiersin.org]

- 16. profiproteomics.fr [profiproteomics.fr]

- 17. PROLINE - Amino Acid Analysis, LC/MS - Lab Results explained | HealthMatters.io [healthmatters.io]

- 18. plant-stress.weebly.com [plant-stress.weebly.com]

- 19. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities [frontiersin.org]

- 20. Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities - PMC [pmc.ncbi.nlm.nih.gov]

Proline's Mechanism of Action in Signaling Pathways: A Technical Guide

Disclaimer: The user query specified "Pro-ile," which is not a standard recognized molecule in the context of signaling pathways. This guide assumes the query was a typographical error and focuses on Proline , a proteinogenic amino acid with well-documented, multifaceted roles in cellular signaling.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proline is a unique cyclic amino acid traditionally known for its structural role in proteins, particularly collagen. However, emerging evidence has recast proline as a critical signaling molecule that sits (B43327) at the intersection of metabolism, redox homeostasis, and the regulation of major signaling cascades. Its metabolism, far from being a simple anabolic and catabolic process, constitutes a dynamic cycle that generates signaling intermediates and influences the cellular energy state. This guide provides an in-depth technical overview of the core mechanisms by which proline and its metabolic pathways modulate cellular signaling, with a focus on cancer biology and stress responses where these functions are most prominent.

The Core Mechanism: The Proline Metabolic Cycle as a Signaling Hub

The signaling functions of proline are intrinsically linked to its metabolism, often referred to as the proline-P5C cycle. This cycle involves the interconversion of proline and its precursor, Δ1-pyrroline-5-carboxylate (P5C), through distinct subcellular compartments, creating a metabolic hub that influences cellular bioenergetics and redox balance.[1]

-

Proline Biosynthesis (Cytosolic): Proline is synthesized from glutamate (B1630785) in the cytosol. The process is catalyzed by two key enzymes:

-

Δ1-pyrroline-5-carboxylate synthetase (P5CS): The rate-limiting enzyme that converts glutamate to P5C. This step consumes ATP and NADPH.[2]

-

Pyrroline-5-carboxylate Reductase (PYCR1, 2, L): Reduces P5C to proline, oxidizing NADPH to NADP+.[3][4] Upregulation of proline synthesis, particularly PYCR1, is driven by oncogenic signals like c-MYC and PI3K and is crucial for supporting the biomass production required for cancer cell proliferation.[1][5][6]

-

-

Proline Catabolism (Mitochondrial): Proline is degraded in the mitochondria in a two-step oxidation process:

-

Proline Dehydrogenase/Oxidase (PRODH/POX): The rate-limiting enzyme that oxidizes proline back to P5C.[7][8] This reaction is notable because it transfers electrons directly to the electron transport chain (ETC), bypassing complexes I and II, and in the process, generates reactive oxygen species (ROS) such as superoxide.[9]

-

P5C Dehydrogenase (P5CDH): Converts P5C to glutamate, producing NADH.[2][10]

-

This compartmentalized cycle acts as a redox shuttle. The synthesis of proline consumes cytosolic NADPH, potentially stimulating the pentose (B10789219) phosphate (B84403) pathway (PPP) to replenish the NADPH pool, while its catabolism in the mitochondria generates ROS and provides electrons to the ETC for ATP production.[1][11] This generation of ROS is a critical signaling mechanism, as context-dependent ROS levels can trigger apoptosis, autophagy, or senescence.[6][12]

Modulation of Major Signaling Pathways

Proline metabolism serves as an upstream regulator that influences several canonical signaling pathways critical for cell proliferation, survival, and stress response.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central regulator of cell growth and differentiation. Proline metabolism intersects with this pathway in multiple ways:

-

Proline-Directed Phosphorylation: A significant mode of regulation within the MAPK cascade and its substrates involves the phosphorylation of serine or threonine residues that are immediately followed by a proline (Ser/Thr-Pro motifs).[13][14] This phosphorylation event can be catalyzed by kinases like ERK1/2 and JNK.[15] The conformation of these phosphorylated motifs is further regulated by the prolyl isomerase Pin1, which can catalytically induce conformational changes that affect protein activity, dephosphorylation, and protein-protein interactions.[13]

-

PYCR1-Mediated Activation: In several cancers, including breast cancer and melanoma, the proline synthesis enzyme PYCR1 has been shown to activate the AKT/ERK signaling pathways, thereby driving cell proliferation and invasion.[16][17]

-

ROS-Mediated Activation: ROS generated from proline catabolism by PRODH can activate MAPK pathways as part of the cellular stress response.[2][18]

PI3K/Akt Pathway

The PI3K/Akt pathway is a critical pro-survival pathway that is frequently hyperactivated in cancer. Proline metabolism is intimately linked to its regulation:

-

Oncogenic Upregulation: The PI3K pathway, along with the oncogene c-MYC, directly upregulates the expression of proline synthesis enzymes, including P5CS and PYCR1.[5][6] This creates a feed-forward loop where a pro-survival pathway enhances the production of an amino acid that, in turn, supports the metabolic demands of proliferation.

-

PYCR1-Mediated Activation: Overexpression of PYCR1 has been shown to activate the PI3K/Akt pathway, promoting cell proliferation, migration, and anti-apoptotic effects in gastric cancer and melanoma.[16][17] Knockdown of PYCR1 reduces the levels of phosphorylated Akt.[16]

JAK/STAT Pathway

The JAK/STAT pathway is a primary route for cytokine signaling that regulates immunity and development. Recent studies have implicated proline in modulating this pathway, particularly in the context of cancer stem cells. In prostate cancer models, exogenous proline was found to enhance cancer cell stem-like properties by activating the JAK2-STAT3 signaling axis.[19] Hypoxia-mediated upregulation of PYCR1 in hepatocellular carcinoma has also been shown to promote proliferation through a MAPK/ERK/STAT3 signaling cascade.[20]

Summary of Quantitative Data

Direct quantitative data on proline's interaction with signaling proteins (e.g., binding affinities) is limited, as its effects are primarily mediated through metabolic fluxes. However, experimental studies provide concentration-dependent effects and kinetic data for key metabolic enzymes and transporters.

| Parameter | Value | Context | Reference |

| Effective Proline Concentration | 1 mM | Increased p-NF-κB immunocontent in C6 glioma cells after 72h. | |

| Effective Proline Concentration | 1, 3, 5 mM | Inhibited acetylcholinesterase activity in C6 glioma cells. | [21] |

| Proline Transporter (PROT) Km | ~20 µM | Michaelis constant for proline uptake in transporter-expressing cells. | [22] |

| Proline Transporter (PROT) Vmax | ~890 pmol/105 cells/10 min | Maximum velocity of proline uptake. | [22] |

| PRODH Activity | Context-dependent | Expression is induced by p53. Activity is essential for proline-mediated protection against H2O2 stress. | |

| PYCR1 Expression | Upregulated | Significantly upregulated in various cancers (breast, liver, melanoma) and correlates with poorer prognosis. | [3][16][17] |

Key Experimental Protocols

Investigating the role of proline in signaling pathways involves a combination of metabolic analysis, cell-based assays, and molecular biology techniques.

General Experimental Workflow

A typical workflow involves modulating the proline pathway (e.g., via exogenous proline, siRNA knockdown of metabolic enzymes) and observing the downstream effects on a signaling cascade.

References

- 1. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proline dehydrogenase is essential for proline protection against hydrogen peroxide induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proline dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Proline metabolism and cancer: emerging links to glutamine and collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Proline and ROS: A Unified Mechanism in Plant Development and Stress Response? [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Pinning down proline-directed phosphorylation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proline-directed phosphorylation and isomerization in mitotic regulation and in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Proline-directed phosphorylation of the dopamine transporter N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of Proline on Cell Death, Cell Cycle, and Oxidative Stress in C6 Glioma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-prolyl-L-isoleucine: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-prolyl-L-isoleucine is a dipeptide composed of the amino acids L-proline and L-isoleucine. While not as extensively studied as some other dipeptides, it holds potential interest in various biological contexts due to the unique properties of its constituent amino acids. This technical guide provides a comprehensive overview of the discovery and history of L-prolyl-L-isoleucine, its synthesis and characterization, and its known and potential biological activities. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development.

Discovery and History

The history of L-prolyl-L-isoleucine is intrinsically linked to the discovery of its constituent amino acids and the advancement of peptide synthesis techniques.

-

L-Proline: This unique cyclic amino acid was first isolated in 1900 by Richard Willstätter during his work on N-methylproline.[1] A year later, Emil Fischer successfully synthesized proline and further characterized it.[1] Its distinctive rigid structure, conferred by the pyrrolidine (B122466) ring, plays a crucial role in the secondary structure of proteins.

-

L-Isoleucine: This essential amino acid was discovered in 1903 by German chemist Felix Ehrlich from beet-sugar molasses.[2] Its synthesis was first reported in 1905.[2] As a branched-chain amino acid (BCAA), isoleucine is vital for protein synthesis and muscle metabolism.[2]

The synthesis of the dipeptide L-prolyl-L-isoleucine itself was made possible by the development of peptide synthesis methodologies throughout the 20th century. While a singular, seminal publication marking the "discovery" of this specific dipeptide is not readily apparent in historical records, its synthesis would have become feasible following the pioneering work on peptide bond formation and the introduction of protecting group strategies. The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s dramatically simplified the creation of such peptides, making them more accessible for biological investigation.

Synthesis and Characterization

The synthesis of L-prolyl-L-isoleucine can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of L-prolyl-L-isoleucine.

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a non-polar solvent like dichloromethane (B109758) (DCM).

-

First Amino Acid Attachment: Attach Fmoc-L-isoleucine to the resin. This is typically done by reacting the Fmoc-protected amino acid with the resin in the presence of a base such as diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached L-isoleucine using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Second Amino Acid Coupling: Couple Fmoc-L-proline to the deprotected L-isoleucine on the resin. This step is mediated by a coupling reagent like hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) in the presence of a base.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal L-proline.

-

Cleavage from Resin: Cleave the dipeptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive side chains.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized L-prolyl-L-isoleucine using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Characterization Data

| Parameter | Value |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| CAS Number | 51926-51-3 |

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the dipeptide, showing characteristic peaks for the proline ring and the isoleucine side chain.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the exact molecular weight of the synthesized peptide.

Biological Activity and Potential Applications

The biological activities of L-prolyl-L-isoleucine are an emerging area of research. Based on the known functions of its constituent amino acids and related dipeptides, several potential activities can be inferred.

Angiotensin-Converting Enzyme (ACE) Inhibition

Dipeptides containing proline are known to exhibit ACE inhibitory activity, which is a key mechanism for controlling blood pressure.

-

Reagent Preparation: Prepare a solution of ACE, the substrate hippuryl-histidyl-leucine (B1329654) (HHL), and various concentrations of L-prolyl-L-isoleucine in a suitable buffer.

-

Reaction Incubation: Incubate the ACE enzyme with the dipeptide for a set period before adding the substrate.

-

Substrate Addition: Initiate the reaction by adding the HHL substrate.

-

Reaction Termination: Stop the reaction after a defined time by adding an acid, such as hydrochloric acid.

-

Quantification: Measure the amount of hippuric acid produced using RP-HPLC.

-

IC₅₀ Determination: Calculate the concentration of L-prolyl-L-isoleucine that inhibits 50% of the ACE activity (IC₅₀).

Anti-Inflammatory and Antioxidant Potential

Both proline and isoleucine have been implicated in modulating inflammatory and oxidative stress pathways.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) to an appropriate confluency.

-

Treatment: Pre-treat the cells with different concentrations of L-prolyl-L-isoleucine for a specified time.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS).

-

Analysis of Inflammatory Markers: Measure the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant using appropriate assay kits (e.g., Griess reagent for NO, ELISA for cytokines).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways influenced by L-prolyl-L-isoleucine and a typical experimental workflow for its synthesis and characterization.

Caption: A typical experimental workflow for the synthesis, characterization, and biological evaluation of L-prolyl-L-isoleucine.

Caption: Postulated signaling pathways for the ACE inhibitory and anti-inflammatory effects of L-prolyl-L-isoleucine.

Conclusion

L-prolyl-L-isoleucine is a dipeptide with potential for further scientific investigation. Its synthesis is readily achievable through standard peptide chemistry, and its biological activities, particularly in the realms of cardiovascular health and inflammation, warrant more in-depth study. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other proline-containing dipeptides. The detailed protocols and pathway diagrams are intended to serve as a starting point for designing and executing new research in this promising area.

References

In Vivo Protein Stability and Degradation: A Technical Guide for Researchers

December 15, 2025

Introduction

The controlled degradation of intracellular proteins is a fundamental process that governs a vast array of cellular functions, from cell cycle progression and signal transduction to quality control and maintaining cellular homeostasis. The lifespan of a protein, often measured by its half-life, can range from mere minutes to several days and is a critical determinant of its biological activity.[1] Dysregulation of protein degradation pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the study of in vivo protein stability a cornerstone of modern drug development and biomedical research.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms governing protein stability and degradation in vivo. We will delve into the two major proteolytic systems—the Ubiquitin-Proteasome System (UPS) and the Lysosomal Degradation Pathway—and provide detailed experimental protocols for their investigation. Furthermore, this guide presents quantitative data on protein turnover and explores the N-degron pathway, a critical mechanism for co-translational protein quality control.

Major In Vivo Protein Degradation Pathways

Eukaryotic cells primarily utilize two major pathways for protein degradation: the ubiquitin-proteasome system and lysosomal degradation.[2] These pathways are largely distinct in their substrate specificity and regulatory mechanisms.

The Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for the selective degradation of most short-lived and regulatory proteins in the cytosol and nucleus.[3] This highly regulated process involves the covalent attachment of a small regulatory protein, ubiquitin, to a target protein, marking it for destruction by a large multi-catalytic protease complex called the 26S proteasome.

The ubiquitination process is a three-step enzymatic cascade:

-

Ubiquitin Activation: An E1 ubiquitin-activating enzyme utilizes ATP to form a high-energy thioester bond with ubiquitin.

-

Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.

-

Ubiquitin Ligation: An E3 ubiquitin ligase recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. The human genome encodes a large number of distinct E3 ligases, which provide substrate specificity to the UPS.

The sequential addition of multiple ubiquitin molecules, forming a polyubiquitin (B1169507) chain (most commonly linked via lysine 48 of ubiquitin), serves as a potent degradation signal. The 26S proteasome recognizes, unfolds, and degrades the polyubiquitinated protein into small peptides, while recycling the ubiquitin molecules.

Lysosomal Degradation Pathway

The lysosome is an acidic organelle containing a wide array of hydrolytic enzymes capable of degrading various macromolecules, including proteins, lipids, nucleic acids, and carbohydrates.[4] Lysosomal protein degradation occurs through several mechanisms, primarily autophagy and endocytosis.[5] This pathway is crucial for the turnover of long-lived proteins, protein aggregates, and entire organelles.

-

Macroautophagy: This is the major autophagic pathway. A double-membraned vesicle, called an autophagosome, engulfs a portion of the cytoplasm, including soluble proteins and organelles. The autophagosome then fuses with a lysosome to form an autolysosome, where the captured contents are degraded.

-

Microautophagy: In this process, the lysosome directly engulfs small portions of the cytoplasm by invagination of the lysosomal membrane.

-

Chaperone-Mediated Autophagy (CMA): This is a more selective process where cytosolic proteins containing a specific pentapeptide motif (KFERQ-like) are recognized by the chaperone Hsc70 and its co-chaperones. This complex then docks onto the lysosome-associated membrane protein 2A (LAMP-2A), leading to the unfolding and translocation of the substrate protein into the lysosomal lumen for degradation.

-

Endocytosis: Extracellular proteins and cell-surface receptors are internalized into the cell through endocytosis. The resulting endosomes can mature and fuse with lysosomes, leading to the degradation of their protein cargo.

Experimental Protocols for Measuring Protein Stability

Several well-established experimental techniques are routinely used to determine the in vivo half-life and degradation kinetics of specific proteins.

Cycloheximide (B1669411) (CHX) Chase Assay

This method relies on the use of cycloheximide, a potent inhibitor of eukaryotic protein synthesis. By blocking the production of new proteins, the decay of a pre-existing pool of a specific protein can be monitored over time.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

-

Prepare a stock solution of cycloheximide (e.g., 10 mg/mL in DMSO). The final working concentration typically ranges from 10 to 100 µg/mL, depending on the cell line and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration that effectively inhibits protein synthesis without causing significant cytotoxicity within the experimental timeframe.[6]

-

Treat the cells with cycloheximide in complete culture medium. A control plate should be treated with the vehicle (e.g., DMSO) alone.

-

-

Time-Course Collection:

-

Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8, 12, 24 hours). The time points should be chosen based on the expected half-life of the protein of interest.

-

At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

-

-

Protein Quantification and Analysis:

-

Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Equal amounts of total protein from each time point are then subjected to SDS-PAGE and Western blot analysis using an antibody specific for the protein of interest. An antibody against a stable protein (e.g., actin or tubulin) should be used as a loading control.

-

Quantify the band intensities of the target protein at each time point using densitometry software.

-

Normalize the intensity of the target protein to the loading control for each time point.

-

Plot the normalized protein levels against time. The half-life (t½) of the protein can be calculated by fitting the data to a one-phase exponential decay curve.

-

Pulse-Chase Analysis

Pulse-chase analysis is a classic and powerful technique to directly measure the rate of protein degradation. This method involves metabolically labeling newly synthesized proteins with a "pulse" of radioactive amino acids, followed by a "chase" with an excess of non-radioactive amino acids. The disappearance of the radiolabeled protein of interest is then monitored over time.

Detailed Protocol:

-

Cell Preparation and Starvation:

-

Culture cells to 70-80% confluency.

-

To increase the efficiency of radioactive amino acid incorporation, cells are typically starved for a short period (e.g., 30-60 minutes) in a medium lacking the amino acids to be used for labeling (e.g., methionine and cysteine-free DMEM).[7]

-

-

Pulse Labeling:

-

Replace the starvation medium with a fresh labeling medium containing a radioactive amino acid, typically [³⁵S]-methionine or a mixture of [³⁵S]-methionine and [³⁵S]-cysteine.

-

The duration of the pulse is usually short (e.g., 10-30 minutes) to label a discrete cohort of newly synthesized proteins.

-

-

Chase:

-

Remove the radioactive labeling medium and wash the cells thoroughly with PBS.

-

Add complete culture medium containing an excess of the corresponding non-radioactive amino acids (the "chase" medium). This prevents further incorporation of the radioactive label.

-

Collect cell samples at various time points during the chase period (e.g., 0, 30, 60, 120, 240 minutes).

-

-

Immunoprecipitation and Analysis:

-

Lyse the cells at each time point in an appropriate lysis buffer containing protease inhibitors.

-

Immunoprecipitate the protein of interest from the cell lysates using a specific antibody.

-

The immunoprecipitated proteins are then resolved by SDS-PAGE.

-

The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled protein.

-

Quantify the band intensity at each time point.

-

The half-life is determined by plotting the radioactive signal against time and fitting the data to an exponential decay curve.[8]

-

In Vivo Ubiquitination Assay

This assay is designed to detect the ubiquitination status of a specific protein within a cellular context. It typically involves co-expression of a tagged version of the protein of interest and a tagged version of ubiquitin, followed by immunoprecipitation and Western blot analysis.

Detailed Protocol:

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293T) with expression vectors for the protein of interest (e.g., with a FLAG or MYC tag) and a tagged version of ubiquitin (e.g., with a His or HA tag).[9]

-

Allow the cells to express the proteins for 24-48 hours.

-

-

Proteasome Inhibition (Optional but Recommended):

-

To enhance the detection of ubiquitinated proteins, which are often rapidly degraded, treat the cells with a proteasome inhibitor (e.g., MG132 at 10-20 µM) for 4-6 hours before harvesting.

-

-

Cell Lysis under Denaturing Conditions:

-

To preserve the covalent ubiquitin-substrate linkages and prevent the action of deubiquitinating enzymes (DUBs), it is crucial to lyse the cells under denaturing conditions. A common lysis buffer contains 1-2% SDS and is heated to 95-100°C for 5-10 minutes.[10]

-

The lysate is then diluted with a non-denaturing buffer (e.g., containing Triton X-100) to reduce the SDS concentration and allow for subsequent immunoprecipitation.

-

-

Immunoprecipitation:

-

Incubate the diluted cell lysate with an antibody that recognizes the tag on the protein of interest (e.g., anti-FLAG antibody) or the tag on ubiquitin (e.g., anti-HA antibody or Ni-NTA beads for His-tagged ubiquitin).

-

The antibody-protein complexes are captured using protein A/G beads or magnetic beads.

-

-

Western Blot Analysis:

-

The immunoprecipitated proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane.

-

The membrane is then probed with an antibody that recognizes the tag on the other protein (e.g., if you immunoprecipitated with an anti-FLAG antibody against your protein, you would blot with an anti-HA antibody to detect ubiquitination). A high-molecular-weight smear or a ladder of bands above the unmodified protein indicates polyubiquitination.

-

Quantitative Data on Protein Stability

The half-life of a protein is a key parameter that reflects its stability in vivo. This section provides a summary of protein half-life data from various studies.

Table 1: Half-lives of Selected Human Proteins in HeLa Cells

| Protein | Gene Name | Function | Half-life (hours) |

| p53 | TP53 | Tumor suppressor | ~0.3 |

| c-Myc | MYC | Transcription factor | ~0.5 |

| Cyclin B1 | CCNB1 | Cell cycle regulation | ~1.0 |

| β-catenin | CTNNB1 | Signal transduction, cell adhesion | ~1.5 |

| GAPDH | GAPDH | Glycolysis | >100 |

| Actin, cytoplasmic 1 | ACTB | Cytoskeleton | >100 |

| Histone H3.1 | HIST1H3A | Chromatin structure | >100 |

Data compiled from various proteomics studies.

Table 2: The N-Degron Pathway and Protein Half-Life

The N-degron pathway, formerly known as the N-end rule pathway, relates the in vivo half-life of a protein to the identity of its N-terminal amino acid residue.[11] Certain N-terminal residues are recognized as "destabilizing," leading to rapid ubiquitination and degradation of the protein. The pathway can be divided into different branches based on the nature of the N-terminal residue.

Arg/N-degron Pathway: Targets proteins with basic (Arg, Lys, His) and bulky hydrophobic (Phe, Trp, Tyr, Leu, Ile) N-terminal residues.

Ac/N-degron Pathway: Targets proteins with N-terminally acetylated residues.

Pro/N-degron Pathway: Targets proteins with N-terminal proline.

The following table provides approximate half-lives of proteins in mammalian systems based on their N-terminal residue, illustrating the principles of the N-degron pathway.

| N-terminal Residue | Approximate Half-life | Classification |

| Val (V) | 100 h | Stabilizing |

| Met (M), Gly (G) | 30 h | Stabilizing |

| Pro (P) | 20 h | Stabilizing |

| Ile (I) | 20 h | Stabilizing |

| Thr (T) | 7.2 h | Stabilizing |

| Leu (L) | 5.5 h | Destabilizing (Type 2) |

| Ala (A) | 4.4 h | Stabilizing |

| His (H) | 3.5 h | Destabilizing (Type 1) |

| Trp (W) | 2.8 h | Destabilizing (Type 2) |

| Tyr (Y) | 2.8 h | Destabilizing (Type 2) |

| Ser (S) | 1.9 h | Stabilizing |

| Asn (N) | 1.4 h | Destabilizing (tertiary) |

| Lys (K) | 1.3 h | Destabilizing (Type 1) |

| Cys (C) | 1.2 h | Destabilizing (tertiary) |

| Asp (D) | 1.1 h | Destabilizing (secondary) |

| Phe (F) | 1.1 h | Destabilizing (Type 2) |

| Glu (E) | 1.0 h | Destabilizing (secondary) |

| Arg (R) | 1.0 h | Destabilizing (Type 1) |

| Gln (Q) | 0.8 h | Destabilizing (tertiary) |

Data adapted from studies on the N-degron pathway. Half-lives can vary depending on the specific protein and cellular context.[12]

Conclusion

The study of in vivo protein stability and degradation is a dynamic and essential field in biomedical research. A thorough understanding of the underlying molecular mechanisms and the application of robust experimental techniques are paramount for elucidating the roles of protein turnover in health and disease. This technical guide provides a foundational framework for researchers, offering insights into the major degradation pathways and detailed protocols for their investigation. The provided quantitative data serves as a valuable reference for experimental design and interpretation. As our knowledge of the intricate networks that control the cellular proteome continues to expand, the methodologies and concepts outlined herein will remain central to advancing our ability to diagnose and treat a wide range of human pathologies.

References

- 1. TurnoveR: A Skyline External Tool for Analysis of Protein Turnover in Metabolic Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

- 7. Radioactive Pulse-Chase Analysis and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. conductscience.com [conductscience.com]

- 9. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Denaturing in vivo ubiquitination assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of Prolyl-Isoleucine (Pro-Ile)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physical and chemical properties of the dipeptide L-Prolyl-L-Isoleucine (Pro-Ile). It includes a summary of its physicochemical parameters, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for its analysis. This guide is intended to serve as a foundational resource for researchers and professionals involved in peptide chemistry, drug discovery, and development.

Core Physicochemical Properties

L-Prolyl-L-Isoleucine is a dipeptide with the molecular formula C11H20N2O3.[1] The unique structural features of its constituent amino acids, the rigid pyrrolidine (B122466) ring of proline and the branched aliphatic side chain of isoleucine, contribute to its distinct conformational and stability characteristics.[2][3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of L-Prolyl-L-Isoleucine.

| Property | Value | Source |

| IUPAC Name | (2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid | [1] |

| Molecular Formula | C11H20N2O3 | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| Monoisotopic Mass | 228.14739250 Da | [1] |

| CAS Number | 51926-51-3 | [4] |

| Appearance | White to off-white solid | [5] |

| Storage Temperature | -20°C, protected from light and moisture | [5] |

| pKa (α-carboxyl) | ~2.36 (Isoleucine) | [6][7] |

| pKa (α-amino) | ~9.60 (Isoleucine) | [6][7] |

| pKa (pyrrolidine N) | ~10.60 (Proline) | [6][7] |

| Predicted logP | -1.8 | [1] |

| Predicted Water Solubility | 50.3 g/L | [8] |

Note: pKa values are for the individual amino acids and provide an estimate for the ionizable groups in the dipeptide.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of Prolyl-Isoleucine.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase synthesis is a standard method for producing peptides like this compound.

Workflow for Solid-Phase Synthesis of this compound

References

- 1. Ile-Pro | C11H20N2O3 | CID 444876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Clusters of isoleucine, leucine, and valine side chains define cores of stability in high‐energy states of globular proteins: Sequence determinants of structure and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Prolyl-L-isoleucine | CAS 51926-51-3 | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. Ch27 pKa and pI values [chem.ucalgary.ca]

- 8. Showing Compound L-Isoleucyl-L-proline (FDB027946) - FooDB [foodb.ca]

Pro-Ile Interaction with Cellular Receptors: A Technical Guide for Researchers

Introduction